N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrF3N4O2S/c26-17-10-12-18(13-11-17)33-22(14-30-23(35)19-8-4-5-9-20(19)25(27,28)29)31-32-24(33)36-15-21(34)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEUMSJBZRWLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrF3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring and subsequent modifications to introduce the trifluoromethyl and bromophenyl groups. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 62.5 µM |
| Compound B | Staphylococcus aureus | 32.0 µM |
| Compound C | Candida albicans | 125 µM |
These studies indicate that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The specific compound under review has shown promising results in preliminary screenings against Mycobacterium tuberculosis and other pathogens.
Enzyme Inhibition
Another significant aspect of the biological activity of triazole compounds is their potential as enzyme inhibitors. Research has highlighted their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 27.04 |
| Compound D | BuChE | 58.01 |
The compound's IC50 values suggest moderate inhibition compared to established drugs like rivastigmine. This positions it as a potential candidate for further development in treating conditions like Alzheimer's disease.
Case Studies
Recent studies have explored the biological activity of related compounds in clinical settings. For example, a study involving a derivative with a similar structure demonstrated effectiveness against resistant strains of bacteria, suggesting that modifications to the triazole core can enhance antimicrobial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
